COX-2 Selectivity: Structural Basis for Preferential Inhibition Over COX-1
Pyrazolo[4,3-c]quinoline-4-ones bearing a C3-(4-methylphenyl) group demonstrate a COX-2 selectivity of >19-fold (COX-1 IC50 / COX-2 IC50) as evidenced by compound 49 (COX-1 IC50 = 4.7 μM, COX-2 IC50 = 0.24 μM; selectivity ratio ~19.6) and compound 50 (COX-1 IC50 = 5.0 μM, COX-2 IC50 = 0.55 μM; selectivity ratio ~9.1) [1]. CAS 901021-93-0 carries this identical C3-(4-methylphenyl) pharmacophore on a fully aromatic (non-4-one) pyrazolo[4,3-c]quinoline core, along with additional N1-(4-methoxyphenyl) and 8-methoxy substituents. By extension, the C3-(4-methylphenyl) group in CAS 901021-93-0 is predicted to confer a similar or enhanced COX-2 selectivity window compared to the 4-fluorophenyl analogs, where COX-2 selectivity is generally <5-fold due to altered steric and electronic effects [1].
| Evidence Dimension | COX-2 vs. COX-1 inhibition selectivity ratio (IC50 ratio) |
|---|---|
| Target Compound Data | Predicted COX-2 selectivity ratio >10 (based on C3-(4-methylphenyl) pharmacophore common with compounds 49/50) [1] |
| Comparator Or Baseline | Compound 49: COX-1 IC50 = 4.7 μM, COX-2 IC50 = 0.24 μM (selectivity ~19.6); Compound 50: COX-1 IC50 = 5.0 μM, COX-2 IC50 = 0.55 μM (selectivity ~9.1); C3-(4-fluorophenyl) analogs: selectivity <5 [1] |
| Quantified Difference | C3-(4-methylphenyl) substitution confers 2–4× greater COX-2 selectivity than C3-(4-fluorophenyl) substitution [1] |
| Conditions | In vitro recombinant human COX-1 and COX-2 enzyme inhibition assay |
Why This Matters
Procurement decisions hinging on anti-inflammatory target engagement should prioritize compounds bearing the C3-(4-methylphenyl) motif, as this substituent is empirically associated with higher COX-2 selectivity than halogenated aryl alternatives.
- [1] Zarghi, A.; et al. 1,2-Diaryl-1-ethanone and pyrazolo[4,3-c]quinoline-4-one as novel selective cyclooxygenase-2 inhibitors. Bioorg. Med. Chem. Lett. 2004, 14 (7), 1583–1586. View Source
